4,4'-Bis(trifluoromethyl)biphenyl
Description
Contextual Significance of Biphenyl (B1667301) Frameworks in Advanced Materials Science
Biphenyl frameworks are a cornerstone in the development of advanced materials. Their rigid and planar structure provides a stable backbone for constructing larger, more complex molecules with specific functions. This inherent stability and rigidity make them ideal components in materials where durability and predictable spatial arrangement are crucial. In materials science, biphenyl derivatives are utilized in the creation of liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), organic semiconductors, and metal-organic frameworks (MOFs). rsc.org The versatility of the biphenyl scaffold allows for the synthesis of a wide array of derivatives with tailored electronic and physical properties. rsc.org
Role of Trifluoromethyl Substitution in Modulating Molecular Characteristics for Research Applications
The introduction of trifluoromethyl (-CF3) groups to organic molecules, such as the biphenyl framework, significantly alters their physicochemical properties. The -CF3 group is strongly electron-withdrawing, which can profoundly impact the electronic nature of the aromatic rings. mdpi.comresearchgate.net This electronic modification is a key factor in tuning the energy levels of molecules for applications in organic electronics.
Furthermore, the trifluoromethyl group is known for its high lipophilicity and metabolic stability, properties that are particularly advantageous in medicinal chemistry and drug design. mdpi.comresearchgate.net The substitution of a methyl group with a trifluoromethyl group can lead to enhanced binding affinity to biological targets and improved membrane permeability. mdpi.com While the -CF3 group is larger than a methyl group, it possesses a compact steric profile. mdpi.com These combined characteristics make trifluoromethyl substitution a powerful strategy for optimizing the performance of molecules in various research applications.
Overview of Key Research Avenues for 4,4'-Bis(trifluoromethyl)biphenyl and its Derivatives
The unique properties of this compound have led to its investigation in several key areas of research. Its derivatives are being explored for their potential in:
Organic Electronics: The electron-withdrawing nature of the trifluoromethyl groups makes this compound and its derivatives promising candidates for use in organic semiconductors and as components of OLEDs. rsc.org
Liquid Crystals: The rigid biphenyl core combined with the terminal trifluoromethyl groups influences the mesomorphic properties, making it a subject of interest in the design of new liquid crystalline materials. rsc.org
Polymer Chemistry: As a monomer, this compound can be incorporated into polymers to enhance their thermal stability, chemical resistance, and dielectric properties.
Medicinal Chemistry: Although not a direct therapeutic agent, the structural motif of this compound is of interest in the design of new pharmacologically active molecules, leveraging the known benefits of trifluoromethyl substitution. mdpi.com
Ligand Design: Derivatives of this compound, such as 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine, serve as important ligands in coordination chemistry. ossila.com These ligands are used to create metal complexes with specific catalytic or photophysical properties, for applications in areas like dye-sensitized solar cells (DSSCs) and medical imaging. ossila.com
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 581-80-6 |
| Molecular Formula | C14H8F6 |
| Molecular Weight | 290.21 g/mol |
| Appearance | White to light yellow powder or crystals |
| Melting Point | 90.0 to 94.0 °C |
| Purity | >98.0% (GC) |
The data in this table is compiled from various chemical suppliers and databases.
Structure
3D Structure
Properties
IUPAC Name |
1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6/c15-13(16,17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(18,19)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBRQMPOQQZNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347790 | |
| Record name | 4,4'-Bis(trifluoromethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581-80-6 | |
| Record name | 4,4'-Bis(trifluoromethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of 4,4 Bis Trifluoromethyl Biphenyl
Established Synthetic Routes for 4,4'-Bis(trifluoromethyl)biphenyl
The construction of the biaryl bond in this compound can be achieved through several established coupling strategies. These methods primarily involve the formation of a carbon-carbon bond between two appropriately substituted benzene (B151609) rings.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling reaction stands out as one of the most versatile and widely employed methods for the synthesis of biaryls, including this compound. gre.ac.ukrsc.org This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or its ester derivatives. gre.ac.ukrsc.org
The synthesis of polyfluorinated biphenyls, such as this compound, via Suzuki-Miyaura coupling has been investigated, pushing the boundaries of this reaction with electron-poor substrates. nih.gov Key parameters that have been studied to optimize the synthesis of such electron-deficient biaryls include the choice of phosphine (B1218219) ligands, as well as the nature of the nucleophilic and electrophilic coupling partners with varying degrees of fluorination. nih.gov Research has demonstrated that this methodology is scalable and does not necessarily require elaborate phosphine ligands or palladium pre-catalysts. nih.gov
A general representation of the Suzuki-Miyaura coupling for the synthesis of this compound is shown below:
Scheme 1: General Suzuki-Miyaura Coupling for this compound

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net
| Step | Description |
| Oxidative Addition | The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromobenzotrifluoride) to form a Pd(II) intermediate. |
| Transmetalation | The organoboron compound (e.g., 4-(trifluoromethyl)phenylboronic acid) transfers its organic group to the Pd(II) complex. This step is typically facilitated by a base. |
| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated as the biphenyl (B1667301) product, regenerating the Pd(0) catalyst. |
This table provides a simplified overview of the Suzuki-Miyaura coupling mechanism.
Ullmann Coupling and Homocoupling Strategies
The Ullmann reaction is a classical method for the synthesis of symmetric biaryls through the copper-catalyzed coupling of aryl halides. organic-chemistry.org This reaction is particularly useful for the homocoupling of 4-halobenzotrifluorides to yield this compound. The traditional Ullmann reaction often requires high temperatures. organic-chemistry.org However, recent advancements have led to the development of more efficient catalytic systems, including palladium, gold, and nickel nanoparticles, as well as bimetallic species, which can operate under milder conditions. rsc.org
Mechanistic studies have been crucial in advancing Ullmann-type coupling reactions, with a focus on non-chain single-electron transfer (SET) mechanisms. rsc.org The use of recyclable heterogeneous catalysts has also made the Ullmann reaction more environmentally friendly. rsc.org
Grignard Reagent-Based Syntheses
Grignard reagents are powerful nucleophiles in organic synthesis and can be employed for the formation of biaryl compounds. The homocoupling of a Grignard reagent derived from a 4-halobenzotrifluoride can be used to synthesize this compound. For instance, the homocoupling of the Grignard reagent derived from 1-chloro-2-(trifluoromethyl)benzene has been utilized in the industrial synthesis of a related compound, 2,2′-bis(trifluoromethyl)biphenyl. acs.org
The preparation of trifluoromethylphenyl Grignard reagents can be challenging and potentially hazardous, with reports of detonations. orgsyn.orgresearchgate.net Therefore, careful control of reaction conditions, such as temperature and solvent, is crucial for the safe and reliable generation of these reagents. orgsyn.orgresearchgate.net The use of LiCl has been shown to promote the insertion of magnesium into halogenated benzotrifluorides, facilitating the formation of the Grignard reagent under milder conditions. researchgate.net
Other Coupling and Condensation Reactions
Other less common methods can also be employed for the synthesis of the this compound scaffold. These can include various other transition-metal-catalyzed cross-coupling reactions and condensation-type reactions. For example, a three-component reaction involving 4-(trifluoromethyl)-p-quinol silyl (B83357) ethers as dielectrophiles has been developed for the synthesis of trifluoromethylated biaryl compounds. researchgate.net
Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound core is essential for its application in various fields, allowing for the modulation of its properties and its incorporation into larger molecular architectures.
Introduction of Amino and Carboxyl Functionalities
The introduction of amino and carboxyl groups onto the this compound scaffold can be achieved through various synthetic strategies.
Amino Functionalities:
The synthesis of amino-substituted bis(trifluoromethyl)biphenyls is of significant interest for the development of high-performance polymers and other advanced materials. For example, 3,3′-bis(trifluoromethyl)-4,4′-diamino-1,1′-biphenyl has been synthesized from 5-bromo-2-nitrobenzotrifluoride (B1266206) in a two-step process. researchgate.net A general approach to introduce amino groups involves the nitration of the biphenyl core followed by reduction of the nitro groups. For instance, 2,2′-bis(trifluoromethyl)biphenyl can be nitrated to 2,2′-bis(trifluoromethyl)-4,4′-dinitrobiphenyl, which is then reduced using hydrogen over a palladium on carbon catalyst to afford the corresponding diamine. acs.org
Carboxyl Functionalities:
The introduction of carboxyl groups can be achieved through methods such as the Suzuki-Miyaura coupling of a bromo-substituted biphenyl with a boronic acid derivative containing a protected carboxyl group, or by direct carboxylation reactions. A library of biphenyl carboxylic acids has been synthesized using Suzuki-Miyaura coupling catalyzed by Pd(0), starting from substituted boronic acids. ajgreenchem.com
| Functional Group | Synthetic Method | Starting Material Example | Product Example |
| Amino | Nitration followed by reduction | 2,2′-Bis(trifluoromethyl)biphenyl | 2,2′-Bis(trifluoromethyl)-4,4′-diaminobiphenyl acs.org |
| Amino | Two-step synthesis | 5-Bromo-2-nitrobenzotrifluoride | 3,3′-Bis(trifluoromethyl)-4,4′-diamino-1,1′-biphenyl researchgate.net |
| Carboxyl | Suzuki-Miyaura Coupling | 1-(4-bromophenyl) cyclopropane-1-carboxylic acid and a substituted boronic acid | 1-([1,1'-biphenyl]-4-yl) cyclopropane-1- carboxylic acid derivative ajgreenchem.com |
This table summarizes methods for introducing amino and carboxyl functionalities into bis(trifluoromethyl)biphenyl systems.
Derivatization for Polymeric Precursors (e.g., dianhydrides, diamines)
The this compound moiety is a critical building block for high-performance polymers, particularly polyimides, due to the enhanced thermal stability, chemical resistance, and solubility it imparts. The synthesis of functionalized derivatives, such as diamines and dianhydrides, is a key step in creating monomers for polymerization.
A prominent example is the synthesis of 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl (TFDB or PFMB), a crucial diamine monomer. ncku.edu.twacs.org This diamine is polymerized with various dianhydrides to produce soluble, rigid-rod, or segmented rigid-rod polyimides. ncku.edu.tw The incorporation of the perfluoromethyl groups into the polymer backbone improves desirable properties like thermal and hydrolytic stability. ncku.edu.tw For instance, the polymerization of TFDB with 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) results in a polyimide with excellent characteristics. acs.org
Similarly, biphenyltetracarboxylic dianhydrides containing trifluoromethyl groups are valuable monomers. 2,2'-Bis(trifluoromethyl)-4,4',5,5'-biphenyltetracarboxylic dianhydride (6FBPDA) has been synthesized via a six-step route starting from 1-iodo-4,5-dimethyl-2-nitrobenzene. acs.org The key steps involve an Ullmann coupling of an intermediate to form the biphenyl core, followed by oxidation of the methyl groups to carboxylic acids and subsequent dehydration to the dianhydride. acs.org Polyimides derived from 6FBPDA and various substituted 4,4'-diaminobiphenyls exhibit excellent solubility in a range of organic solvents. acs.org
The table below summarizes key polymeric precursors derived from trifluoromethyl-substituted biphenyls and the properties of the resulting polyimides.
| Precursor Monomer | Co-monomer | Resulting Polymer | Key Properties | Reference |
|---|---|---|---|---|
| 2,2′-Bis(trifluoromethyl)-4,4′-diaminobiphenyl (TFDB) | Pyromellitic dianhydride (PMDA) | Polyimide | Enhanced thermal and hydrolytic stability. ncku.edu.tw | ncku.edu.tw |
| 2,2′-Bis(trifluoromethyl)-4,4′-diaminobiphenyl (TFDB) | 2,2'-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | Polyimide (6FDA-TFDB) | Soluble in acetone. acs.org | acs.orgacs.org |
| 2,2'-Bis(trifluoromethyl)-4,4',5,5'-biphenyltetracarboxylic dianhydride (6FBPDA) | Substituted 4,4'-diaminobiphenyls | Fluorinated Aromatic Polyimides | Soluble in polar aprotic, ether, and ketone solvents; Intrinsic viscosities from 1.70 to 6.72 dL/g. acs.org | acs.org |
| 3,3′-Bis(trifluoromethyl)-4,4′-diamino-1,1′-biphenyl | BPDA, BTDA, ODPA, 6-FDA, PMDA | Fluorinated Polyimides | Soluble in organic solvents, flexible films, Tg = 345–366°C, high thermal stability. researchgate.net | researchgate.net |
Incorporation of Donor-Acceptor Moieties
The strong electron-withdrawing nature of the trifluoromethyl (CF₃) groups makes the bis(trifluoromethyl)biphenyl scaffold an excellent electron acceptor. By chemically linking this acceptor unit to various electron-donating moieties, researchers can construct novel donor-acceptor (D-A) molecules and polymers with tailored electronic and optical properties for applications in organic electronics.
Novel conjugated polymers have been synthesized featuring 2,2′-bis(trifluoromethyl)biphenyl (CF₃-BP) as the acceptor unit and different aromatic donors such as triphenylamine (B166846) (TPA), carbazole (B46965) (CBZ), and fluorene (B118485) (FLO). rsc.org These polymers exhibit ambipolar charge transport, meaning they can conduct both holes (positive charges) and electrons (negative charges). rsc.org The incorporation of the CF₃-BP unit effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymers, facilitating electron injection and transport, which is crucial for n-type and ambipolar behavior. rsc.org Furthermore, the trifluoromethyl groups enhance the oxidative stability and moisture resistance of the materials, leading to exceptional ambient stability for over 90 days without encapsulation. rsc.org
The formation of charge-transfer (CT) complexes is another important aspect. These complexes arise from the interaction between an electron donor and an electron acceptor. The bis(trifluoromethyl)biphenyl core can act as the acceptor component in such complexes. While direct studies on CT complexes with this compound are specific, the principle is well-established with similar systems. For example, CT complexes have been formed between donor molecules and acceptors like F4TCNQ, where the interaction leads to partial or full charge transfer, creating new electronic states and altering the material's conductivity. nih.gov The formation of co-planar π-stacks of alternating donor and acceptor molecules is a characteristic feature of these mixed-crystal structures. nih.gov
| Acceptor Unit | Donor Unit | Resulting System | Key Findings | Reference |
|---|---|---|---|---|
| 2,2′-Bis(trifluoromethyl)biphenyl (CF₃-BP) | Triphenylamine (TPA) | Conjugated Polymer (PBPV–TPA) | Demonstrated ambipolar charge transport. rsc.org | rsc.org |
| 2,2′-Bis(trifluoromethyl)biphenyl (CF₃-BP) | Carbazole (CBZ) | Conjugated Polymer (PBPV–CBZ) | Amorphous features, enhanced ambient stability. rsc.org | rsc.org |
| 2,2′-Bis(trifluoromethyl)biphenyl (CF₃-BP) | Fluorene (FLO) | Conjugated Polymer (PBPV–FLO) | Highest balanced hole/electron mobilities (0.0152/0.0120 cm² V⁻¹ s⁻¹). rsc.org | rsc.org |
| Biphenylene (Donor) | Pyromellitic-dianhydride (PMDA) (Acceptor) | Charge-Transfer Complex | Formation of mixed linear stacks with distinct charge-transfer absorption edges. unl.edu | unl.edu |
Phosphine and Bipyridine Ligand Synthesis
Derivatives of bis(trifluoromethyl)biphenyl are utilized in the synthesis of specialized ligands for metal catalysis and coordination chemistry. The electronic properties and steric bulk of these ligands can be fine-tuned by the biphenyl backbone.
Bipyridine Ligands: 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine (4,4'-(CF₃)₂bpy) is a prominent ligand synthesized from the parent this compound structure. ossila.com This fluorinated bipyridine is a versatile building block for metal complexes used in photocatalysis, dye-sensitized solar cells (DSSCs), and as probes for ¹⁹F NMR/optical imaging. ossila.comnih.govsigmaaldrich.com The trifluoromethyl groups stabilize the highest occupied molecular orbital (HOMO) of the resulting metal complexes, which can improve photoconversion efficiency in DSSCs. ossila.com As a ligand, it has been used with cobalt catalysts for the C4-arylation of pyridines and with lanthanide metals like terbium and dysprosium to create complexes that exhibit luminescence in aqueous solutions. nih.govacs.orgacs.org
Phosphine Ligands: The synthesis of phosphine ligands based on a biphenyl scaffold is a cornerstone of catalyst development. rsc.org While direct synthesis of a phosphine from this compound is less commonly detailed, the principles involve creating a C-P bond. beilstein-journals.org General methods include the reaction of a lithiated biphenyl derivative with a chlorophosphine reagent. More broadly, biphenyl phosphine ligands, such as those used in Suzuki-Miyaura coupling, are synthesized by reacting aryl boronic acids with phosphine oxides containing a bromo-aryl group in the presence of a palladium catalyst. rsc.org The electron-withdrawing trifluoromethyl groups on the biphenyl backbone would be expected to significantly influence the electronic properties (σ-donor and π-acceptor capabilities) of the resulting phosphine ligand, making it a target for specialized catalytic applications.
Reaction Mechanism Elucidation and Kinetic Studies
The primary routes for synthesizing the this compound core are transition-metal-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Ullmann coupling.
Suzuki-Miyaura Coupling Mechanism: The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst. rsc.orgresearchgate.net
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (e.g., 4-bromobenzotrifluoride) to a Pd(0) complex to form a Pd(II) species.
Transmetalation: A base activates the boronic acid partner (e.g., 4-(trifluoromethyl)phenylboronic acid) to form a boronate, which then transfers its organic group to the Pd(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle. rsc.org
Kinetic studies on similar Suzuki reactions using ligandless palladium nanoparticles reveal complex behavior. The reaction rate can be influenced by factors such as the initial state of the palladium (Pd(0) vs. Pd(II)) and the dynamic changes in the catalyst during the reaction. mdpi.com For electron-poor substrates, like those containing trifluoromethyl groups, the oxidative addition step is often facile, but the reductive elimination can be challenging. acs.org
Ullmann Coupling Mechanism: The traditional Ullmann reaction involves the copper-promoted coupling of two aryl halides at high temperatures. The mechanism is thought to proceed via the formation of an organocopper intermediate. A proposed sequence involves:
Oxidative addition of the aryl halide to a Cu(0) surface or complex to form a Cu(I)-aryl species.
A second oxidative addition or disproportionation may lead to a Cu(III)-diaryl intermediate.
Reductive elimination from this intermediate yields the biaryl product and regenerates the active copper species. mdpi.com
Variations of this mechanism exist, especially in solvent-mediated reactions, but the core principle involves copper cycling through different oxidation states.
Optimization Strategies for Enhanced Reaction Efficiency and Selectivity
Achieving high yields and selectivity in the synthesis of this compound requires careful optimization of reaction conditions, particularly due to the electron-deficient nature of the substrates.
For Suzuki-Miyaura Coupling:
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-poor substrates, electron-rich and bulky phosphine ligands are often required to promote the reductive elimination step and prevent side reactions like homocoupling of the boronic acid. acs.org A systematic study on the synthesis of polyfluorinated biphenyls highlighted the need for a "toolkit" of different catalyst-ligand systems to successfully couple various electron-poor substrates. acs.org
Supported Catalysts: Using palladium nanoparticles supported on materials like COOH-modified graphene has shown excellent versatility and good conversion rates for preparing fluorinated biphenyl derivatives. mdpi.com These heterogeneous catalysts offer the advantage of easier separation and potential for recycling. mdpi.com
Reaction Conditions: Temperature and the choice of base are crucial parameters. Studies have shown that temperatures around 110 °C can lead to higher turnover frequencies compared to 70 °C for the synthesis of fluorinated biphenyls. mdpi.com
For Ullmann Coupling:
Activating the Metal: The reactivity of the copper is paramount. Using activated copper powder, often prepared by reducing a copper salt, can improve yields. orientjchem.org
Solvent and Temperature: High-boiling polar aprotic solvents like dimethylformamide (DMF) are often used to facilitate the reaction, which typically requires elevated temperatures. orientjchem.org Research on the synthesis of 3,3'-bitolyl and decafluorobiphenyl (B1670000) found that using DMF as a solvent with activated copper was an optimal method. orientjchem.org
Substrate Reactivity: The choice of halide on the starting material is important, with reactivity generally following the trend I > Br > Cl. While iodo- and bromo-arenes are common, recent advances in catalyst systems have enabled the use of less reactive chloro-arenes. nih.gov A study on sterically hindered PCBs found that Suzuki coupling gave significantly better yields (65–98%) compared to the classic Ullmann reaction (20–38%). nih.gov
The following table summarizes various optimization strategies for biphenyl synthesis.
| Reaction Type | Strategy | Key Parameters / Reagents | Outcome | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Catalyst System Tuning | Electron-rich, bulky phosphine ligands (e.g., 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) | Improved yields (65-98%) for sterically hindered and electron-poor substrates; minimizes side reactions. | acs.orgnih.gov |
| Suzuki-Miyaura | Heterogeneous Catalysis | Pd nanoparticles on COOH-modified graphene | Good conversion rates, catalyst recyclability, high turnover frequencies (up to 67.1 h⁻¹). | mdpi.com |
| Ullmann Coupling | Reagent Optimization | Activated copper powder, DMF solvent | Optimal method found for cross-coupling of tolylhalides and pentafluorophenyl bromide. | orientjchem.org |
| Cross-Ullmann | Multimetallic Catalysis | Ni and Pd catalysts, various ligands and additives | General and reliable method for biheteroaryl synthesis from halides and triflates with a high success rate (>90%). | nih.gov |
Spectroscopic Characterization and Structural Analysis Methodologies for 4,4 Bis Trifluoromethyl Biphenyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4,4'-Bis(trifluoromethyl)biphenyl. By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, NMR provides detailed insight into the molecular framework.
Proton (¹H) NMR for Structural Confirmation
Proton (¹H) NMR spectroscopy confirms the structure of this compound by analyzing the chemical environment of its hydrogen atoms. Due to the molecule's symmetry, with two identical phenyl rings substituted at the 4 and 4' positions, a simplified spectrum is observed.
Research findings indicate that the eight aromatic protons of this compound appear as a complex multiplet in the aromatic region of the spectrum. In a deuterated chloroform (B151607) (CDCl₃) solvent, these protons resonate between δ 7.69 and 7.75 ppm. rsc.org The molecule's structure dictates that there are two distinct types of protons on each ring: those ortho to the trifluoromethyl group and those meta to it. These protons are coupled to each other, and the signals overlap to form a single multiplet, confirming the symmetrical biphenyl (B1667301) backbone.
For asymmetrical derivatives, such as 4'-Methyl-4-trifluoromethyl-biphenyl, the proton spectrum is more complex, with distinct signals for each aromatic proton, providing further evidence of how substitution patterns influence the electronic environment and resulting chemical shifts.
Carbon (¹³C) NMR for Backbone and Functional Group Analysis
Carbon (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of this compound. Due to the molecule's symmetry, only four distinct carbon signals are expected in the ¹³C NMR spectrum, in addition to the signal for the trifluoromethyl carbon.
Trifluoromethyl Carbon (CF₃): A quartet signal due to the strong one-bond coupling with the three fluorine atoms (¹J_CF). For 4-(Trifluoromethyl)biphenyl (B1311724), this appears at approximately 124.3 ppm with a large coupling constant of around 270 Hz. rsc.org
C4 (Carbon attached to CF₃): A quartet with a smaller coupling constant (²J_CF) due to two-bond coupling to the fluorine atoms. In 4-(Trifluoromethyl)biphenyl, this C-F coupling is observed at 129.3 ppm with a J-coupling of about 32 Hz. rsc.org
Aromatic Carbons: Signals for the remaining aromatic carbons (C1, C2/C6, C3/C5). Their chemical shifts are influenced by the electron-withdrawing trifluoromethyl group.
C1 (Ipsocarbon): The quaternary carbon at the biphenyl linkage.
The observation of these characteristic quartets provides definitive evidence for the presence and position of the trifluoromethyl groups on the biphenyl backbone.
Table 1: Predicted ¹³C NMR Chemical Shifts and Couplings for this compound Data inferred from analogous compounds like 4-(Trifluoromethyl)biphenyl.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-4, C-4' | ~129-131 | Quartet (q) | ²J_CF ≈ 32 |
| C-3/5, C-3'/5' | ~125-127 | Quartet (q) | ³J_CF ≈ 4 |
| C-2/6, C-2'/6' | ~127-129 | Singlet (s) | - |
| C-1, C-1' | ~143-145 | Singlet (s) | - |
| -CF₃ | ~124 | Quartet (q) | ¹J_CF ≈ 270-272 |
Fluorine (¹⁹F) NMR for Trifluoromethyl Environment Probing
Fluorine (¹⁹F) NMR is an exceptionally sensitive technique for characterizing fluorinated compounds like this compound. The ¹⁹F nucleus has a high gyromagnetic ratio and a wide chemical shift range, making it an excellent probe for subtle changes in the molecular environment. nih.gov
For this compound, the two trifluoromethyl groups are chemically equivalent due to the molecule's symmetry. Consequently, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift for the related 4-(trifluoromethyl)biphenyl is reported at -62.40 ppm (relative to CFCl₃) in a CDCl₃ solvent, and a similar value is expected for the bis-substituted compound. rsc.orgrsc.org The absence of coupling in the proton-decoupled spectrum confirms that the two CF₃ groups are identical and not coupled to other non-equivalent fluorine nuclei. The precise chemical shift is a valuable identifier and can be used to monitor the purity of the compound.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its structure through fragmentation patterns. The compound has a molecular formula of C₁₄H₈F₆, corresponding to a monoisotopic mass of approximately 290.05 g/mol . chemspider.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 290. This peak is expected to be prominent due to the stability of the aromatic biphenyl system. The fragmentation pattern provides structural clues:
Loss of a Fluorine Atom: A peak at M-19 (m/z 271) corresponding to the loss of a fluorine radical.
Loss of a Trifluoromethyl Group: A significant peak at M-69 (m/z 221) from the cleavage of a C-CF₃ bond to lose a ·CF₃ radical.
Cleavage of the Biphenyl Bond: The central carbon-carbon bond can cleave, leading to a fragment ion corresponding to a trifluoromethylphenyl cation at m/z 145.
These characteristic fragmentation pathways allow for the unambiguous identification of the compound and differentiation from its isomers.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands.
C-F Stretching: The most prominent bands are the strong absorptions associated with the stretching vibrations of the carbon-fluorine bonds in the two trifluoromethyl groups. These typically appear in the region of 1350-1000 cm⁻¹.
Aromatic C-H Stretching: Sharp, medium-intensity bands appear above 3000 cm⁻¹, which are characteristic of C-H bonds on an aromatic ring.
Aromatic C=C Stretching: Multiple bands of varying intensity are observed in the 1600-1400 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the phenyl rings.
Para-Substitution Pattern: The pattern of C-H out-of-plane bending vibrations in the 800-850 cm⁻¹ region can often confirm the 1,4-disubstitution (para) pattern on the phenyl rings.
Comparison with the known spectrum of biphenyl, which shows characteristic aromatic C-H and C=C stretching, highlights the additional strong C-F absorption bands that confirm the presence of the trifluoromethyl substituents. nist.gov
X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions. While a specific, publicly available crystal structure for this compound was not identified in the Cambridge Crystallographic Data Centre (CCDC) cam.ac.uk, the analysis of related biphenyl structures provides insight into its expected solid-state conformation.
A key structural parameter for biphenyl and its derivatives is the torsional or dihedral angle between the planes of the two phenyl rings. In the gas phase, biphenyl has a dihedral angle of approximately 44°, a compromise between stabilizing π-conjugation (favoring planarity) and destabilizing steric hindrance between ortho-protons (favoring a twisted conformation). In the solid state, this angle is highly influenced by crystal packing forces. For instance, the crystal structure of 3,3',4,4'-tetrachlorobiphenyl (B1197948) shows a dihedral angle of 37.5°. colorado.edu
Advanced Spectroscopic Techniques for Electronic Structure and Dynamics
The intricate interplay between molecular conformation and electronic properties in this compound necessitates the use of advanced spectroscopic techniques that can probe events on ultrafast timescales. While steady-state spectroscopy provides a time-averaged picture, time-resolved methods are essential for unraveling the dynamic processes that govern the fate of excited electronic states, such as internal conversion, intersystem crossing, and geometric relaxation. These techniques are crucial for a comprehensive understanding of the photophysics and photochemistry of this fluorinated biphenyl.
Femtosecond Transient Absorption Spectroscopy (fs-TAS)
Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful pump-probe technique used to monitor the evolution of excited electronic states with sub-picosecond time resolution. In a typical fs-TAS experiment, a short pump pulse excites the molecule to a higher electronic state. A subsequent, time-delayed probe pulse, which is often a broadband white-light continuum, measures the absorption spectrum of the transient species. By varying the delay time between the pump and probe pulses, it is possible to track the decay of the initially excited state and the formation and decay of subsequent transient species, such as lower-lying excited states, triplet states, or photoproducts.
For this compound, fs-TAS can provide critical insights into several key dynamic processes:
Excited-State Relaxation and Torsional Dynamics: Upon photoexcitation, biphenyl and its derivatives often undergo a change in their torsional angle, typically relaxing from a twisted ground-state geometry to a more planar excited-state conformation. This planarization process is often very rapid and can be monitored by observing changes in the transient absorption spectrum. The strong electron-withdrawing nature of the trifluoromethyl groups in this compound is expected to significantly influence the potential energy surfaces of the ground and excited states and, consequently, the torsional relaxation dynamics.
Vibrational Cooling: Immediately after excitation, the molecule is often in a vibrationally "hot" state. The excess vibrational energy dissipates to the surrounding solvent molecules, a process known as vibrational cooling. This process can be observed in fs-TAS as a sharpening and a shift of the transient absorption bands over a timescale of a few picoseconds.
Intersystem Crossing: The transition from a singlet excited state to a triplet excited state (intersystem crossing, ISC) is another important deactivation pathway. The rate of ISC is influenced by spin-orbit coupling, which can be affected by the presence of heavy atoms or specific molecular symmetries. While carbon and fluorine are light atoms, the influence of the trifluoromethyl groups on the electronic structure may affect the ISC rate. The formation of the triplet state can be identified in the transient absorption spectrum by the appearance of new absorption bands characteristic of the triplet state.
Table 1: Hypothetical Transient Absorption Data for this compound in Cyclohexane
| Time Delay (ps) | Wavelength (nm) | ΔA (mOD) | Assignment |
| 1 | 450 | 50 | Excited-State Absorption (S1 → Sn) |
| 1 | 650 | -20 | Ground-State Bleach (S0 → S1) |
| 10 | 450 | 35 | Excited-State Absorption (after vibrational cooling) |
| 100 | 450 | 10 | S1 State Decay |
| 500 | 480 | 5 | Triplet-Triplet Absorption (T1 → Tn) |
Note: This table is illustrative and presents hypothetical data based on typical observations for similar aromatic molecules to demonstrate the type of information obtainable from fs-TAS.
Time-Resolved Resonance Raman Spectroscopy (TR³)
Time-resolved resonance Raman (TR³) spectroscopy is another powerful technique for studying the structural dynamics of short-lived excited states. By tuning the laser wavelength to be in resonance with an electronic transition of a transient species, the Raman scattering from that species is selectively enhanced. This allows for the acquisition of vibrational spectra of molecules in their excited states, providing detailed information about their geometric and electronic structure.
For this compound, TR³ spectroscopy could be employed to:
Characterize Excited-State Structures: By analyzing the vibrational frequencies in the excited-state Raman spectrum, changes in bond lengths and angles upon excitation can be inferred. Of particular interest would be the behavior of the inter-ring C-C stretching mode, which is sensitive to the torsional angle and the degree of quinoidal character in the excited state. Studies on other para-substituted biphenyl radical anions have shown significant shifts in this mode upon one-electron reduction, indicating a more planar, quinoidal structure.
Monitor Torsional Dynamics: The time-evolution of the TR³ spectrum can provide a more direct probe of the torsional relaxation process than fs-TAS. Changes in the intensity and frequency of specific Raman bands can be correlated with the conformational changes occurring in the excited state.
Computational Studies
In conjunction with advanced spectroscopic techniques, computational chemistry, particularly time-dependent density functional theory (TD-DFT), plays a crucial role in interpreting the experimental data. TD-DFT calculations can be used to:
Predict the energies and characters of the electronic excited states.
Simulate the absorption and emission spectra.
Calculate the potential energy surfaces along the torsional coordinate in both the ground and excited states, providing insights into the driving forces for geometric relaxation.
Help in the assignment of vibrational modes observed in Raman and infrared spectra.
For this compound, computational studies would be invaluable for understanding how the strong electron-withdrawing trifluoromethyl groups modulate the electronic structure, the barriers to internal rotation, and the nature of the excited states, thereby guiding the interpretation of experimental spectroscopic data.
Computational and Theoretical Investigations of 4,4 Bis Trifluoromethyl Biphenyl
Density Functional Theory (DFT) Studies on Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties and reactivity of chemical compounds.
The geometry of biphenyl (B1667301) and its derivatives is characterized by the torsional or dihedral angle (φ) between the two phenyl rings. This angle results from a balance between two opposing effects: steric hindrance between the ortho-hydrogens, which favors a twisted conformation, and π-conjugation across the central C-C bond, which favors a planar structure. For the parent biphenyl molecule, the equilibrium torsional angle in the gas phase is approximately 44-45°. acs.orgresearchgate.net
Table 1: Comparison of Calculated Torsional Data for Biphenyl and a Related Substituted Biphenyl
| Compound | Method | Ground State Torsional Angle (φ) | Planar Barrier (φ=0°) | Perpendicular Barrier (φ=90°) |
|---|---|---|---|---|
| Biphenyl | Coupled Cluster/DFT | ~45° | ~8.0 kJ/mol | ~8.3 kJ/mol |
Note: Data for 4,4'-Bis(trifluoromethyl)biphenyl is not explicitly available and would require specific computational studies. The table illustrates typical values for the parent compound and the dependency on substitution.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. ed.ac.uk
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. In this compound, the presence of two CF3 groups is expected to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted biphenyl. This stabilization is a known effect of fluorination in aromatic systems. mdpi.comsemanticscholar.org A lower HOMO level implies a higher ionization potential, making the molecule more resistant to oxidation. A lower LUMO level indicates a higher electron affinity, making the molecule a better electron acceptor.
The HOMO-LUMO gap is a key parameter. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. ed.ac.uk DFT calculations on various substituted biphenyls and other aromatic compounds have shown that substituents can be used to tune the HOMO-LUMO gap. doaj.orgnih.govrsc.org For example, a study on fluorinated TADF emitters showed that CF3 groups stabilize both HOMO and LUMO levels, affecting the energy gap. semanticscholar.org While precise values for this compound are not published, analysis of related compounds provides insight into the expected electronic structure.
Table 2: Representative Calculated Frontier Orbital Energies for Fluorinated Aromatic Compounds
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|---|---|
| 5CzCF3 (a carbazole (B46965) derivative) | TDA-DFT | -5.64 | -1.61 | 4.03 |
| 5CzOCF3 (a carbazole derivative) | TDA-DFT | -5.73 | -1.41 | 4.32 |
Note: This table presents data for related fluorinated and substituted aromatic compounds to illustrate the typical range of values obtained from DFT calculations. Specific values for this compound are not available. biomedres.ussemanticscholar.org
The molecular dipole moment is a measure of the net polarity of a molecule. For this compound, the molecule possesses a high degree of symmetry (D2 point group). Due to this symmetry, with the two CF3 groups positioned opposite each other, the local bond dipoles cancel out, resulting in a net molecular dipole moment of zero.
However, this zero net dipole moment does not mean the molecule lacks local polarity. The strong electron-withdrawing nature of the CF3 groups creates a significant local charge separation. DFT calculations can be used to visualize this charge distribution through Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For this compound, one would expect regions of negative electrostatic potential around the fluorine atoms and positive potential on the phenyl rings. This charge distribution is critical for understanding intermolecular interactions. nih.gov
In the solid state, the properties of a molecular material are governed by intermolecular interactions. For this compound, several types of non-covalent interactions are expected to be significant. These include:
π-π Stacking: The aromatic phenyl rings can interact through stacking, a common feature in aromatic compounds.
C-H···F Interactions: Weak hydrogen bonds between the hydrogen atoms of one molecule and the highly electronegative fluorine atoms of a neighboring molecule can play a role in directing the crystal packing. ed.ac.uk The importance and energetics of such interactions are a subject of ongoing research. ed.ac.ukacs.org
Dipole-Dipole Interactions: Although the net dipole moment is zero, local dipoles associated with the C-F bonds can lead to significant electrostatic interactions that influence molecular arrangement. nih.gov
DFT calculations can quantify the strength of these interactions. By calculating the energy of a dimer (a pair of molecules) in various orientations and comparing it to the energy of two isolated monomers, the dimerization energy can be determined. This energy provides a measure of the stability of different packing motifs. Studies on other fluorinated compounds have shown that interactions involving fluorine can be influential in crystal packing. acs.org
Table 3: Expected Intermolecular Interactions in Solid this compound
| Interaction Type | Description | Expected Significance |
|---|---|---|
| π-π Stacking | Attraction between the electron clouds of the aromatic rings. | Moderate to Significant |
| C-H···F Hydrogen Bonds | Weak electrostatic attraction between phenyl hydrogens and fluorine atoms. | Potentially Significant |
| Halogen···Halogen Contacts | Interactions between fluorine atoms on adjacent molecules. | Possible, but often weak |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics
While DFT calculations are excellent for determining static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular movements and conformational changes over time. diva-portal.org
For this compound, an MD simulation could provide detailed insights into its conformational dynamics. Key areas of investigation would include:
Torsional Dynamics: The simulation would show the rotation around the central C-C bond, revealing the flexibility of the biphenyl core and the frequency and timescale of transitions between different torsional angles.
CF3 Group Rotation: The rotation of the trifluoromethyl groups around their C-C bonds could also be monitored.
Solvent Effects: By including solvent molecules in the simulation box, the influence of the environment on the conformational preferences and dynamics can be studied.
The stability of the simulation can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over time. A stable RMSD suggests the system has reached equilibrium. acs.org MD simulations have been successfully used to investigate the dynamics of halogenated biphenyls and the binding of ligands to proteins, demonstrating the power of this technique to understand dynamic molecular processes. diva-portal.orgmdpi.com
Quantum Chemical Calculations for Reaction Pathway Prediction and Catalytic Mechanisms
Quantum chemical calculations, particularly DFT, are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor governing the reaction rate.
For this compound, quantum chemical calculations could be used to predict its reactivity in various chemical transformations. For example, one could investigate:
Electrophilic or Nucleophilic Aromatic Substitution: While the CF3 groups are deactivating, calculations could predict the most likely sites for substitution on the phenyl rings and the associated energy barriers.
Metabolism and Degradation: The initial steps in the metabolic breakdown of the molecule, which are often sites of oxidation, could be modeled. Studies on polychlorinated biphenyls (PCBs) have used computational methods to understand their degradation pathways. diva-portal.org
Formation of Byproducts: In high-temperature processes, the mechanisms leading to the formation of potentially hazardous byproducts could be investigated.
These calculations provide a theoretical foundation for understanding the chemical behavior of this compound, guiding experimental work and helping to predict its stability and potential reaction products under various conditions. acs.org
Theoretical Insights into Optical and Photophysical Properties
Computational chemistry provides powerful tools for understanding the electronic structure and predicting the optical and photophysical properties of molecules. For this compound, theoretical investigations, primarily using Time-Dependent Density Functional Theory (TD-DFT), offer critical insights into how its structure influences its interaction with light. TD-DFT has become a standard method for calculating excited state properties, offering a good balance between computational cost and accuracy for many organic molecules. faccts.de
The photophysical behavior of this compound is fundamentally derived from the electronic system of the biphenyl core, which is significantly modulated by the strong electron-withdrawing trifluoromethyl (-CF3) substituents.
The Influence of Trifluoromethyl Groups
The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry due to the high electronegativity of fluorine atoms, which creates a strong inductive effect. nih.gov When appended to an aromatic system like biphenyl, the -CF3 groups profoundly alter the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Theoretical studies on related molecules show that such substitutions stabilize both the HOMO and LUMO, lowering their energy. This effect is particularly pronounced for the LUMO. The strong electron-withdrawing nature of -CF3 groups enhances the electrophilic character of the molecule and leads to greater positive charge delocalization. nih.gov In polymers incorporating a 2,2'-bis(trifluoromethyl)biphenyl (B1304852) unit, the moiety acts as an effective electron acceptor, resulting in deep HOMO energy levels which enhances oxidative stability. rsc.org This stabilization of frontier orbitals directly impacts the energy of electronic transitions and, consequently, the molecule's absorption and emission spectra.
Absorption and Emission Spectra
The optical properties of the parent biphenyl molecule are characterized by an intense absorption band in the ultraviolet region, corresponding to a π-π* electronic transition. omlc.org For this compound, computational models predict that the primary electronic transitions will retain this π-π* character. However, the presence of the -CF3 groups at the para positions is expected to cause a shift in the absorption maximum (λ_max). The significant stabilization of the LUMO relative to the HOMO would likely alter the HOMO-LUMO energy gap, which is a key determinant of the lowest-energy electronic transition. Studies on other fluorinated biphenyl derivatives have shown that electron-withdrawing groups can cause shifts in the absorption maxima. researchgate.net
The fluorescence properties are likewise expected to be influenced by the -CF3 substituents. The emission wavelength and fluorescence quantum yield are sensitive to the molecule's electronic structure and geometry in the excited state. While specific predictions require dedicated calculations, the strong electronic perturbation introduced by the trifluoromethyl groups could modify the radiative and non-radiative decay pathways from the excited state compared to unsubstituted biphenyl.
Below are tables summarizing the theoretically determined properties of the parent biphenyl molecule and the predicted effects of trifluoromethyl substitution.
Table 1: Representative Theoretical Data for Unsubstituted Biphenyl
This table presents typical data obtained from TD-DFT calculations for the lowest singlet excited state of biphenyl in the gas phase, which serves as a baseline for understanding the effects of substitution.
| Property | Representative Calculated Value | Transition Character |
| Excitation Energy (eV) | ~4.9 - 5.1 | S₀ → S₁ (π-π*) |
| Wavelength (nm) | ~243 - 253 | - |
| Oscillator Strength | > 0.8 | Strong |
Note: Exact values can vary depending on the specific functional and basis set used in the calculation.
Table 2: Predicted Influence of 4,4'-Trifluoromethyl Substitution on Biphenyl's Photophysical Properties
This table outlines the expected qualitative changes to the optical and photophysical properties of the biphenyl core upon substitution with two -CF3 groups at the 4 and 4' positions, based on established chemical principles.
| Property | Predicted Effect of -CF3 Groups | Rationale |
| HOMO Energy Level | Decrease (Stabilization) | Strong inductive electron withdrawal. rsc.org |
| LUMO Energy Level | Significant Decrease (Stabilization) | Strong inductive electron withdrawal targeting the LUMO. nih.gov |
| HOMO-LUMO Gap | Altered | The differential stabilization of HOMO and LUMO will change the gap energy. |
| Absorption Maximum (λ_max) | Shifted | Change in the S₀ → S₁ transition energy due to altered HOMO-LUMO gap. researchgate.net |
| Oxidative Stability | Increased | Deeper HOMO energy level makes electron removal more difficult. rsc.org |
Applications in Advanced Materials and Emerging Technologies
Polymeric Materials and High-Performance Polymers
The integration of the 4,4'-Bis(trifluoromethyl)biphenyl moiety into polymer chains has been a key strategy for tailoring the properties of high-performance polymers. The bulky and electron-withdrawing nature of the trifluoromethyl groups disrupts polymer chain packing, which can lead to increased solubility and processability without significantly compromising thermal stability. This has been a crucial factor in the development of materials for electronics, aerospace, and separation technologies.
Synthesis and Characterization of Polyimides Derived from this compound Diamines
Polyimides are a class of polymers known for their exceptional thermal and chemical resistance. The introduction of this compound, typically in the form of its diamine derivative, 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB), has been instrumental in creating a new generation of soluble, rigid-rod, or segmented rigid-rod polyimides. ncku.edu.twacs.org The synthesis generally involves the polymerization of TFDB with various dianhydrides. ncku.edu.twacs.org This approach aims to produce materials that retain the high-performance characteristics of traditional polyimides while offering improved processability. ncku.edu.tw The resulting fluorinated polyimides often exhibit high glass transition temperatures and excellent thermal stability. researchgate.net
The substitution of hydrogen with fluorine in the form of trifluoromethyl groups has a profound impact on the properties of the resulting polyimides.
Solubility: A major challenge with many high-performance aromatic polyimides is their poor solubility, which limits their processing options. The incorporation of bulky trifluoromethyl groups disrupts the intermolecular forces and hinders the efficient packing of polymer chains. researchgate.netresearchgate.net This disruption leads to a significant enhancement in the solubility of the polyimides in common organic solvents, facilitating their processing into films and coatings. researchgate.netresearchgate.net For instance, polyimides derived from TFDB have shown excellent solubility in polar aprotic solvents. researchgate.net
Thermal Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. researchgate.net This inherent strength contributes to the high thermal stability of fluorinated polyimides. ncku.edu.tw The trifluoromethyl groups can enhance the resistance of the polymer to thermal degradation and hydrolysis. ncku.edu.tw Studies have shown that polyimides containing these groups exhibit high decomposition temperatures, often exceeding 500°C. researchgate.net
Other Properties: The presence of trifluoromethyl groups can also lead to a decrease in the dielectric constant of the polyimide, which is a desirable characteristic for applications in microelectronics. nih.gov Furthermore, these groups can increase the free volume within the polymer matrix, which has implications for gas permeability. nih.gov
Table 1: Properties of Polyimides Derived from TFDB
| Property | Observation | Reference |
| Solubility | Excellent in polar aprotic solvents | researchgate.net |
| Thermal Stability (10% weight loss) | Ranged from 463 to 508 °C | researchgate.net |
| Glass Transition Temperature (Tg) | High, often in the range of 345–366°C | researchgate.net |
| Dielectric Constant | Lowered due to fluorine substitution | nih.gov |
The unique properties of polyimides derived from this compound diamines make them excellent candidates for gas separation membranes. uva.esmdpi.com The combination of high thermal and chemical stability, good mechanical properties, and the ability to be processed into thin films is crucial for this application. researchgate.net
The introduction of trifluoromethyl groups creates additional free volume within the polymer structure, which can enhance gas permeability. nih.gov At the same time, the rigidity of the biphenyl (B1667301) backbone helps to maintain selectivity. Research has shown that membranes made from these fluorinated polyimides can exhibit a favorable balance of permeability and selectivity for various gas pairs, such as O2/N2 and CO2/CH4. uva.esnih.gov For example, conditioning these polyimide films with high-pressure carbon dioxide has been shown to significantly increase CO2 permeability. acs.org The development of "all polyimide" mixed matrix membranes, where microporous polyimide particles are embedded in a polyimide matrix, has shown to further enhance gas separation performance by improving interfacial compatibility. nih.gov
Table 2: Gas Permeability of a 6FDA-based Polyimide Membrane
| Gas | Permeability (Barrer) | Ideal Selectivity (vs. N2) |
| O2 | Increased by 450% in 6FDA-4MeBFAPB vs 6FDA-BFAPB | Reduced by 15% |
| N2 | Increased by 500% in 6FDA-4MeBFAPB vs 6FDA-BFAPB | - |
| Data reflects the percentage increase in permeability for a modified polyimide compared to a reference polyimide. uva.es |
Development of Polyamides Incorporating Biphenyl Derivatives
Similar to polyimides, the incorporation of this compound derivatives into polyamides has been explored to enhance their properties. The introduction of trifluoromethyl groups into the polyamide backbone can improve solubility and thermal stability. researchgate.net For instance, polyamides synthesized from 3,3′-bis(trifluoromethyl)-4,4′-diamino-1,1′-biphenyl have shown good thermal and thermo-oxidative stability, along with high melting temperatures. researchgate.net While some of these polyamides require the addition of salts like LiCl to dissolve in polar aprotic solvents, others exhibit excellent solubility. researchgate.net The resulting fluorinated polyamides are often amorphous and can be cast into flexible and transparent films with good optical properties and high glass transition temperatures. mdpi.com
Design of Molecular Glasses and Amorphous Polymers
The non-planar and rigid structure of the this compound unit is advantageous in the design of molecular glasses and amorphous polymers. rsc.org Molecular glasses are low-molecular-weight organic materials that exist in a glassy state at room temperature, offering potential advantages in processability and the formation of smooth, defect-free films. The twisted biphenyl structure, further distorted by the bulky trifluoromethyl groups, inhibits crystallization and promotes the formation of stable amorphous phases. researchgate.net
This principle is also applied to the design of amorphous polymers. By incorporating 2,2′-bis(trifluoromethyl)biphenyl into conjugated polymer backbones, researchers have successfully synthesized amorphous materials for applications in organic field-effect transistors (OFETs). rsc.org These amorphous polymers exhibit balanced ambipolar charge transport and notable stability in ambient conditions, which is attributed to the moisture resistance conferred by the trifluoromethyl groups. rsc.org The understanding and prediction of the glass-transition temperature (Tg) are critical for the development of these amorphous polymeric materials. nsf.gov
Polymerization Processes and Catalysis using this compound-derived Activators/Ligands
Derivatives of this compound, such as 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine, are utilized as ligands in the synthesis of metal complexes that act as catalysts in polymerization and other chemical reactions. sigmaaldrich.comsigmaaldrich.com These ligands can be used to create iridium(III) complexes that are active in photocatalysis. sigmaaldrich.com The electron-withdrawing nature of the trifluoromethyl groups on the bipyridine ligand can influence the electronic properties and reactivity of the metal center, thereby affecting the catalytic activity and the properties of the resulting polymers. These specialized catalysts are employed in various polymerization processes, highlighting the versatility of the this compound scaffold in materials science.
Organic Electronic Devices
The electron-deficient nature of the this compound core makes it an excellent candidate for creating n-type and ambipolar organic semiconductors, which are crucial for the development of complex organic electronic devices. The strong electronegativity of the fluorine atoms helps to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve charge injection, transport, and ambient stability of the resulting materials.
Research on this compound Derivatives for Organic Light-Emitting Diodes (OLEDs)
In the field of Organic Light-Emitting Diodes (OLEDs), particularly for high-energy blue emission, host materials are required to have high triplet energies to effectively confine the energy on the phosphorescent dopant. The biphenyl moiety is a common component in host materials. For instance, 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) is a widely used host material known for its high triplet energy and good thermal stability. ossila.com
Derivatives incorporating trifluoromethyl groups are of significant interest for developing new host materials. Research has shown that introducing trifluoromethyl groups into carbazole-based donor materials, such as in 3,6‐bis(trifluoromethyl)‐9H‐carbazole (B46965), can help stabilize the HOMO energy level. researchgate.net This principle is applied to create advanced host materials. For example, a bipolar host material, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), was synthesized by connecting electron-transporting triazole units to a biphenyl core. nih.gov This material exhibited a wide bandgap of 4.0 eV and a high triplet energy of 3.0 eV, making it suitable as a host for sky-blue phosphorescent emitters. nih.gov OLEDs using this BTBP host achieved a maximum external quantum efficiency (EQE) of 30.2%. nih.gov
While direct research on this compound as an OLED host is emerging, the established success of both biphenyl cores and trifluoromethyl-substituted functional groups in high-performance host materials indicates a strong potential for its derivatives in this application. The combination of the rigid biphenyl structure and the electron-withdrawing CF₃ groups is a promising strategy for designing next-generation host materials with high triplet energy, good thermal stability, and balanced charge transport for efficient and stable blue OLEDs. ep2-bayreuth.denoctiluca.eu
Ambipolar Organic Field-Effect Transistors (OFETs) Utilizing Fluorinated Biphenyl Conjugated Polymers
The development of ambipolar organic field-effect transistors (OFETs), capable of transporting both holes and electrons, is a key objective for creating complementary logic circuits. The introduction of fluorine atoms into conjugated polymers is a well-established strategy to achieve ambipolarity by lowering the LUMO energy level to facilitate electron injection and transport.
Polymers incorporating trifluoromethyl-substituted biphenyl units have demonstrated exceptional performance in ambipolar OFETs. A notable example is the conjugated polymer CF₃-PBTV, which consists of thienylenevinylene as a donor and a trifluoromethyl-substituted biphenyl as the acceptor. This polymer, which is solution-processable without requiring long alkyl side chains, showed excellent ambipolarity with well-balanced hole and electron mobilities of 0.065 cm² V⁻¹ s⁻¹ and 0.078 cm² V⁻¹ s⁻¹, respectively. The device also exhibited a high on/off ratio of approximately 10⁷ and remarkable ambient stability, with its performance remaining almost unchanged after 90 days in air. This stability is attributed to the low-lying HOMO level and the moisture resistance conferred by the fluorine content.
Another study focused on amorphous conjugated polymers using 2,2′-bis(trifluoromethyl)biphenyl as the acceptor unit combined with various donors. These polymers also demonstrated successfully balanced ambipolar charge mobilities. For instance, a polymer incorporating a fluorene (B118485) donor unit (PBPV–FLO) exhibited the highest hole and electron mobilities of 0.0152 cm² V⁻¹ s⁻¹ and 0.0120 cm² V⁻¹ s⁻¹, respectively. These OFETs were also annealing-free and highly stable in ambient conditions.
Table 1: Performance of Ambipolar OFETs Based on Trifluoromethyl-Substituted Biphenyl Polymers
| Polymer | Donor Unit | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Electron Mobility (μe) [cm² V⁻¹ s⁻¹] | On/Off Ratio |
|---|---|---|---|---|
| CF₃-PBTV | Thienylenevinylene | 0.065 | 0.078 | ~10⁷ |
| PBPV–FLO | Fluorene | 0.0152 | 0.0120 | - |
These findings underscore the effectiveness of using the trifluoromethyl-biphenyl moiety as a building block for high-performance, stable, and easily processable ambipolar conjugated polymers for OFETs. rsc.org
Dye-Sensitized Solar Cells (DSSCs) and Photoconversion Efficiency Enhancement
In Dye-Sensitized Solar Cells (DSSCs), the molecular structure of the sensitizing dye is critical to performance. The introduction of trifluoromethyl groups into the dye structure has been shown to be a beneficial strategy for enhancing photoconversion efficiency. The electron-withdrawing nature of -CF₃ groups can favorably modify the electronic properties of the dye.
Research on copper(I)-based dyes for DSSCs has demonstrated the positive impact of fluorination. rsc.org When ancillary bipyridine ligands containing trifluoromethyl groups, such as 6,6′-bis(trifluoromethyl)-2,2′-bipyridine, were used, the resulting DSSCs showed significantly improved performance compared to those with non-fluorinated ligands. rsc.org The introduction of the -CF₃ groups led to a stabilization of the dye's HOMO level and shifted the Cu⁺/Cu²⁺ oxidation potential, which contributed to enhanced device efficiency. rsc.org
Specifically, DSSCs fabricated with dyes containing these trifluoromethyl-substituted ligands achieved photoconversion efficiencies of approximately 30–34% relative to the standard N719 dye. rsc.org This represented a substantial improvement over the non-fluorinated analogues. The enhancement was linked to an increased short-circuit current density (Jsc), with maximum external quantum efficiencies (EQEmax) reaching up to 51%. rsc.org
Table 2: Performance Data for DSSCs with Trifluoromethyl-Substituted Ligands
| Ancillary Ligand | Relative PCE vs. N719 (%) | EQEmax (%) |
|---|---|---|
| 6,6′-bis(trifluoromethyl)-2,2′-bipyridine | ~30-34% | 46% |
| 6-trifluoromethyl-2,2′-bipyridine | ~30-34% | 51% |
Although studies have not yet reported on dyes directly synthesized from a this compound core, these findings highlight the significant potential of using trifluoromethylated building blocks to design more efficient sensitizers for DSSCs. demadrillegroup.commdpi.comrsc.orgmdpi.com
Organic Semiconductors and Charge Transport Characteristics
The charge transport properties of organic semiconductors are fundamental to the performance of electronic devices. The incorporation of this compound and its derivatives into organic semiconductors is a strategic approach to modulate these properties. The strong electron-withdrawing -CF₃ groups lower the HOMO and LUMO energy levels, which not only facilitates electron injection and transport but also enhances the material's stability against oxidation in air. researchgate.net
Computational studies on biphenyl derivatives have shown that ionization potentials are in the range of 5.4–6.6 eV, indicating considerable air stability. researchgate.net Furthermore, the molecular structure and packing in the solid state are critical for efficient charge transport. nih.gov The rigid structure of the biphenyl core combined with the influence of the -CF₃ groups affects the intermolecular π-π stacking, which is crucial for the charge hopping process.
In doped organic semiconductors, the introduction of dopants can create disorder, which broadens the transport manifold. aps.org The inherent electronic properties of the host material, such as those provided by the this compound unit, are therefore critical. The well-defined electronic characteristics of this compound make it a valuable component for creating semiconductors where charge transport can be systematically tuned. Experimental work on polymers containing trifluoromethyl-substituted biphenyl units has confirmed their p-type or ambipolar characteristics and has demonstrated that these materials can achieve significant charge carrier mobilities, as discussed in the context of OFETs. aps.org
Liquid Crystalline Materials and Displays
The rigidity of the biphenyl core is a foundational element in the design of many liquid crystalline materials (mesogens). By attaching flexible alkyl or alkoxy chains and various functional groups, molecules can be designed to exhibit specific liquid crystal phases (e.g., nematic, smectic) over desired temperature ranges.
Synthesis of Mesogenic Biphenyl Derivatives for Liquid Crystals
The synthesis of novel liquid crystals often involves modifying a core mesogenic unit like biphenyl to fine-tune its properties. The introduction of fluorine or trifluoromethyl groups is a common strategy to alter the polarity, dielectric anisotropy, and melting behavior of the resulting materials. nih.gov
Research has demonstrated the synthesis of four-ring fluorinated liquid crystals that incorporate a trifluoromethyl group. figshare.com These compounds were prepared using a Suzuki cross-coupling reaction to link the different aromatic rings, and the final products were found to exhibit a nematic phase, with one derivative showing a high clearing point of 267°C. figshare.com The presence of the -CF₃ group was crucial to the observed mesomorphic behavior.
In other work, a homologous series of cholesteryl 4'-alkyloxybiphenyl-4-carboxylates were synthesized, demonstrating that the biphenyl core is a versatile platform for creating materials that exhibit both cholesteric and smectic A phases. sciforum.net Furthermore, studies on 4-(β-4-cyanophenylethyl)-4′-hydroxybiphenyl have shown that ether derivatives of this structure produce liquid crystal phases over a wide temperature range. rsc.org The well-known nematic liquid crystal 4′-Heptyl-4-biphenylcarbonitrile (7CB) is another prime example of the utility of the biphenyl core in display technologies. ossila.com
While direct synthesis of liquid crystals starting from this compound is an area for further exploration, the principles established by incorporating -CF₃ groups into other biphenyl-based mesogens suggest that it is a promising precursor for creating new liquid crystalline materials with tailored properties for display and photonic applications. nih.govresearchgate.net
Evaluation of Thermotropic and Lyotropic Liquid Crystalline Behavior
The behavior of liquid crystals is categorized into two main types: thermotropic, where the liquid crystalline phase is induced by temperature changes, and lyotropic, where it is dependent on the concentration in a solvent. The molecular structure of biphenyl derivatives, with their inherent rigidity, makes them suitable candidates for forming mesophases. The introduction of terminal groups, such as alkoxy chains, can significantly influence the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. mdpi.com
While specific studies on the liquid crystalline behavior of this compound itself are not extensively detailed in the provided search results, the general principles governing biphenyl-based liquid crystals can be applied. The rigid core of the biphenyl unit enhances molecular anisotropy, a key factor for liquid crystal formation. The presence of trifluoromethyl groups would be expected to influence intermolecular interactions and packing, potentially leading to the formation of distinct mesophases. Research on other fluorinated biphenyl compounds has shown their utility in liquid crystal displays. nih.gov The study of how different hydrophilic and hydrophobic parts of a molecule interact is crucial for understanding both thermotropic and lyotropic behavior. researchgate.net For instance, in lyotropic systems, amphiphilic molecules can self-assemble into various ordered structures like micelles or lamellar phases in a solvent. mdpi.com The investigation of new biphenyl derivatives continues to be an active area of research to understand how molecular structure dictates mesomorphic properties. mdpi.com
Optical Anisotropy and Retardation Layer Applications
Fluorinated polyimides, particularly those derived from diamines containing the bis(trifluoromethyl)biphenyl structure, have garnered significant interest for optical applications due to their unique combination of properties. These materials often exhibit high optical transparency, low refractive index, and controlled birefringence (optical anisotropy), making them suitable for use as retardation layers in optical devices. titech.ac.jpresearchgate.net
Retardation layers are optical films that modify the polarization state of light passing through them. The performance of these layers is dependent on the material's birefringence, which is the difference between the in-plane and out-of-plane refractive indices. In polyimides derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (a positional isomer of the 4,4'- derivative), the birefringence can be precisely controlled by copolymerizing different monomers. titech.ac.jp For example, copolymerizing with 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) allows for the tuning of both the in-plane (nTE) and out-of-plane (nTM) refractive indices. titech.ac.jp
The incorporation of trifluoromethyl groups is critical for achieving low optical loss, especially at telecommunication wavelengths like 1.3 µm. titech.ac.jp Polyimides containing these fluorinated moieties demonstrate reduced water absorption and high thermal stability, which are crucial for the long-term reliability of optoelectronic components. researchgate.netresearchgate.net Research has shown that polyimides based on 6FDA and 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl exhibit very low optical loss, making them promising materials for optical waveguides and other components in optical communication systems. titech.ac.jp
Table 1: Optical Properties of a Fluorinated Polyimide (6FDA/TFDB) for Retardation Layer Applications
| Property | Value | Wavelength | Reference |
|---|---|---|---|
| Optical Loss | 0.7 dB/cm | 0.63 µm | titech.ac.jp |
| Optical Loss | 0.3 dB/cm | 1.3 µm | titech.ac.jp |
| In-plane Refractive Index (nTE) | 1.523 | 1.3 µm | titech.ac.jp |
| Out-of-plane Refractive Index (nTM) | 1.514 | 1.3 µm | titech.ac.jp |
| Birefringence (nTE - nTM) | 0.008 | 1.3 µm | titech.ac.jp |
Ligand Design in Coordination Chemistry and Catalysis
A close derivative, 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine, has emerged as a significant ligand in coordination chemistry and catalysis. The trifluoromethyl groups exert a strong electron-withdrawing effect, which modifies the electronic properties of the resulting metal complexes and influences their reactivity and stability.
4,4'-Bis(trifluoromethyl)-2,2'-bipyridine forms stable complexes with a wide range of transition metals and lanthanides. The two nitrogen atoms of the bipyridine core chelate to the metal center, forming a stable five-membered ring. This ligand has been used to create complexes with metals such as iridium(III) and ruthenium(II). The trifluoromethyl groups significantly impact the electronic structure and photophysical properties of these complexes.
Metal complexes containing the 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine ligand are actively investigated for their potential in photocatalysis. mdpi.com These complexes can act as photosensitizers, absorbing light and initiating electron transfer processes. The electron-withdrawing nature of the CF3 groups can enhance the efficiency of these processes. For instance, iridium(III) complexes with this ligand are used in photocatalysis.
In the realm of cross-coupling reactions, the design of the ligand is paramount to the success of the catalytic cycle. The electronic properties of the 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine ligand can influence the stability and activity of the metal catalyst. The strong electron-withdrawing effect of the trifluoromethyl groups can make the metal center more electrophilic, which can affect its reactivity in oxidative addition and reductive elimination steps. This can lead to enhanced catalytic activity and stability in certain cross-coupling reactions.
Emerging Applications
The unique properties endowed by the this compound moiety are paving the way for its use in a new generation of advanced materials.
The incorporation of fluorinated biphenyl structures into polymers is being explored for applications beyond optical films. For instance, novel conjugated polymers containing 2,2'-bis(trifluoromethyl)biphenyl (B1304852) units have been synthesized for use in organic field-effect transistors (OFETs). rsc.org These materials have demonstrated balanced ambipolar charge transport and, notably, high ambient stability, maintaining their performance for extended periods without encapsulation. rsc.org This stability is attributed to the moisture resistance conferred by the trifluoromethyl groups and the deep HOMO energy levels of the polymers. rsc.org
Furthermore, the broader class of fluorinated materials is being investigated for a wide array of high-tech applications. numberanalytics.com These include advanced energy storage systems, where fluorinated electrolytes and electrodes could enhance battery performance and safety, and in biomedical devices, leveraging their biocompatibility and resistance to biofouling. numberanalytics.com The development of new synthetic methods, such as the Suzuki-Miyaura coupling, continues to facilitate the creation of novel fluorinated biphenyl compounds with tailored properties for specific applications in materials science. nih.govacs.org As research progresses, it is anticipated that materials derived from this compound will find roles in increasingly sophisticated technologies.
Room-Temperature Phosphorescence and Oxygen Sensing
The phenomenon of room-temperature phosphorescence (RTP) in purely organic materials is of great interest for applications such as bioimaging, data encryption, and sensor technology. escholarship.orgrsc.org RTP involves the slow emission of light from a molecule's triplet excited state. Research has shown that the biphenyl core is a fundamental unit capable of exhibiting RTP. researchgate.net The rigid structure of the biphenyl moiety helps to minimize non-radiative decay, allowing for the radiative relaxation from the triplet state to the ground state to be observed. researchgate.net
In this compound, the introduction of electron-withdrawing trifluoromethyl (CF₃) groups is expected to significantly influence the photophysical properties of the biphenyl core. These groups can modulate the energy levels of the singlet and triplet states, which is a critical factor in promoting intersystem crossing—the process where the molecule transitions from an excited singlet state to a triplet state, a prerequisite for phosphorescence. escholarship.org The restriction of intramolecular rotations within a rigid matrix, such as a polymer film or a crystal lattice, further enhances RTP by reducing vibrational quenching of the triplet excitons. researchgate.net
The phosphorescence of a material can be quenched by the presence of molecular oxygen, a principle that forms the basis for optical oxygen sensors. acs.orgresearchgate.net The long lifetime of the triplet state makes phosphorescent materials highly sensitive to quenching agents like oxygen. When a phosphorescent molecule absorbs light and enters its triplet state, a collision with an oxygen molecule can lead to energy transfer, causing the phosphorescent molecule to return to its ground state without emitting light. This quenching effect results in a decrease in the intensity and lifetime of the phosphorescence, which can be precisely measured and correlated to the oxygen concentration. acs.orgresearchgate.net
Purely organic, metal-free sensors are particularly attractive for applications in food monitoring and biosensing. researchgate.net Materials based on this compound could therefore be developed into highly sensitive and reversible oxygen sensors. By embedding the compound into an oxygen-permeable polymer matrix, a robust sensing film can be created. The performance of such a sensor would be evaluated based on the Stern-Volmer quenching constant, which quantifies the sensitivity to oxygen. researchgate.net
Table 1: Factors Influencing Room-Temperature Phosphorescence (RTP) and Oxygen Sensing
| Feature | Role in RTP | Role in Oxygen Sensing |
|---|---|---|
| Biphenyl Core | Provides a rigid, phosphorescent fundamental unit. researchgate.net | The source of phosphorescence that is quenched by oxygen. |
| -CF₃ Groups | Modulate electronic states, potentially enhancing intersystem crossing. | Influence the photophysical properties and sensitivity of the probe. |
| Rigid Matrix | Restricts molecular motion, reducing non-radiative decay and boosting RTP efficiency. researchgate.net | Provides a stable and permeable environment for oxygen interaction. acs.org |
| Molecular Oxygen | Can quench phosphorescence if not in an inert environment. | The analyte that is detected through the quenching of phosphorescence. acs.org |
¹⁹F MRI/Optical Imaging Probes
The field of medical imaging is constantly seeking new contrast agents and probes to improve the diagnosis and monitoring of diseases. Fluorine-19 (¹⁹F) MRI has emerged as a powerful imaging modality because the body has a negligible amount of endogenous, MR-detectable fluorine, resulting in highly specific, background-free images. nih.gov The signal intensity in ¹⁹F MRI is directly proportional to the concentration of the fluorine probe, allowing for quantitative measurements. researchgate.net
The ideal ¹⁹F MRI probe should contain a large number of magnetically equivalent fluorine atoms to generate a strong, single resonance signal, thereby maximizing sensitivity. acs.org this compound is an excellent candidate as a core structure for such probes. It possesses two trifluoromethyl groups, which contain a total of six chemically and magnetically equivalent fluorine atoms. This equivalence leads to a single, sharp peak in the ¹⁹F NMR spectrum, enhancing the signal-to-noise ratio and simplifying image analysis. nih.gov
While the this compound molecule itself may be too simple for targeted biological applications, it serves as a perfect building block. It can be incorporated into larger, more complex molecular structures, such as polymers, nanoparticles, or targeted ligands, to create sophisticated imaging agents. acs.orgresearchgate.net These agents can be designed to accumulate in specific tissues, such as tumors, or to respond to particular physiological conditions like pH or enzyme activity. acs.org The strong and distinct ¹⁹F signal from the bis(trifluoromethyl)biphenyl moiety would then report on the location and concentration of the probe within the body. nih.gov
In addition to MRI, the inherent luminescent properties of the biphenyl core also open up possibilities for dual-mode optical imaging. nih.govplos.org Fluorescent or phosphorescent probes enable the visualization of biological processes in real-time. nih.gov A probe incorporating the this compound structure could potentially be used for both ¹⁹F MRI, providing deep-tissue anatomical information, and optical imaging, offering high-sensitivity surface or cellular-level visualization. This dual-modality approach would provide complementary information, leading to more comprehensive and accurate diagnostics.
Table 2: Properties of this compound for Imaging Applications
| Property | Relevance to ¹⁹F MRI | Relevance to Optical Imaging |
|---|---|---|
| Six Equivalent Fluorine Atoms | Provides a strong, single NMR signal for high sensitivity and clear, background-free imaging. acs.orgnih.gov | Not directly relevant, but the fluorine substitution influences electronic properties. |
| Biphenyl Core | Serves as a stable scaffold for building complex, targeted probes. | The source of potential fluorescence or phosphorescence for optical detection. |
| Chemical Stability | Ensures the probe remains intact in a biological environment. | Crucial for maintaining the probe's luminescent properties in vivo. |
| Hydrophobicity | Influences formulation and biodistribution; can be modified by creating derivatives or nanoemulsions. researchgate.net | Affects cellular uptake and interaction with biological structures. |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Methodologies for Enhanced Sustainability
The future development of materials based on 4,4'-Bis(trifluoromethyl)biphenyl hinges on the availability of efficient and sustainable synthetic routes. Traditional cross-coupling reactions, such as Suzuki-Miyaura coupling, have been effectively used for synthesizing fluorinated biphenyl (B1667301) compounds. However, the focus is shifting towards greener methodologies that minimize waste, reduce energy consumption, and avoid hazardous reagents.
Future research will likely prioritize the following areas:
Catalyst-Free Reactions: Exploring solventless and catalyst-free reaction conditions is a key avenue for sustainable synthesis. For instance, direct amidation reactions performed at elevated temperatures without any metal catalysts or solvents present a promising green alternative for creating functionalized derivatives.
Flow Chemistry: Continuous flow processes offer significant advantages over batch synthesis, including improved safety, better heat and mass transfer, and the potential for easier scale-up. Developing flow-based syntheses for this compound and its precursors could enhance production efficiency and consistency.
Advanced Functionalization Strategies for Tailored Material Properties
The versatility of the this compound core allows for a wide range of functionalization strategies to create materials with precisely tailored properties. By introducing different chemical moieties onto the biphenyl scaffold, researchers can fine-tune characteristics like solubility, processability, and electronic and optical properties.
Key functionalization strategies include:
Polymer Monomer Synthesis: Introducing reactive groups, such as amines, allows for the creation of monomers for high-performance polymers. For example, the synthesis of 4,4'-Diamino-2,2'-bis(trifluoromethyl)biphenyl waseika.com and 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl (6FAPBP) specialchem.com yields monomers for producing advanced polyimides. waseika.comspecialchem.com These fluorinated polyimides exhibit exceptional thermal stability, good solubility in organic solvents, low water absorption, and low dielectric constants, making them suitable for microelectronics and aerospace applications. researchgate.net
Conjugated Polymer Backbones: Integrating the bis(trifluoromethyl)biphenyl unit into conjugated polymer backbones is a promising strategy for applications in organic electronics. rsc.org The strong electron-withdrawing nature of the CF3 groups can be used to tune the polymer's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. This modification enhances oxidative stability and moisture resistance in the resulting materials. rsc.org
Synergistic Integration of Computational and Experimental Approaches
The combination of computational modeling and experimental validation provides a powerful toolkit for accelerating the design and discovery of new materials based on this compound. This synergistic approach allows for a deeper understanding of structure-property relationships and can predict material performance before synthesis.
Future research will benefit from the integration of:
Density Functional Theory (DFT): DFT calculations are instrumental in predicting molecular geometries, electronic structures, and spectroscopic properties. These theoretical predictions can be corroborated with experimental data from techniques like single-crystal X-ray diffraction (SC-XRD), NMR, and UV-Vis spectroscopy.
Molecular Interaction Analysis: Computational methods can be used to quantify and understand the non-covalent interactions that govern molecular packing in the solid state. These weak interactions, such as C–H⋯F and π–π stacking, are crucial in determining the bulk properties of materials and can be systematically studied to guide crystal engineering efforts.
Predictive Modeling: By establishing a robust correlation between computational and experimental data, predictive models can be developed. These models can screen virtual libraries of candidate molecules, identifying promising structures with desired properties for targeted synthesis, thereby saving significant time and resources.
Addressing Scalability and Industrial Viability of Advanced Applications
For the successful translation of laboratory discoveries into commercial products, the synthesis and processing of this compound-based materials must be scalable and economically viable. This requires a focus on robust and efficient manufacturing processes.
Key considerations for industrial viability include:
Process Optimization and Scale-Up: There is a need to transition from small-scale laboratory batch syntheses to large-scale industrial production. This involves developing scalable processing conditions and leveraging automated synthesis platforms to ensure consistency and high yields.
Predictive Manufacturing Models: The implementation of in silico modeling and process analytical technology (PAT) can help predict the outcomes of scaling up. These "digital twin" models can simulate various process parameters, optimizing for efficiency and cost-effectiveness before committing to expensive and time-consuming pilot-scale runs.
Table of Mentioned Compounds
Conclusion
Recapitulation of Key Research Contributions
4,4'-Bis(trifluoromethyl)biphenyl has been established as a compound of significant interest due to its versatile synthesis and the unique properties imparted by its trifluoromethyl substituents. Key research contributions have demonstrated its successful synthesis through robust methods like the Suzuki-Miyaura and Ullmann couplings. Its physicochemical properties, characterized by high thermal stability and strong electron-withdrawing character, have been well-documented. In the realm of scientific applications, its role as a building block for high-performance polymers in organic field-effect transistors has been a notable area of investigation, with related structures showing promise for ambient-stable and efficient devices. Furthermore, its derivatives have proven to be effective ligands in transition metal catalysis, enhancing the performance of catalytic systems. The exploration of its potential in liquid crystals and polyimides further underscores its versatility in materials science.
Prospective Outlook for this compound in Scientific and Technological Advancements
The future for this compound in scientific and technological advancements appears promising. In materials science, a deeper exploration of polymers derived specifically from the 4,4'-isomer is anticipated to yield novel materials for next-generation flexible electronics and optoelectronic devices with enhanced performance and stability. Further research into its derivatives could lead to the development of new liquid crystalline materials with tailored properties for advanced display technologies. In the field of catalysis, the design of new chiral ligands based on the this compound scaffold could open up new avenues in asymmetric synthesis. While the direct medicinal applications of this specific compound remain an underexplored area, the proven benefits of trifluoromethyl groups in drug design suggest that its derivatives are worthy of investigation as potential therapeutic agents. Continued interdisciplinary research focusing on this compound will likely unlock new applications and contribute to significant progress in both fundamental science and applied technology.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4,4'-Bis(trifluoromethyl)biphenyl and its derivatives?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging aryl halides and trifluoromethyl-substituted boronic acids. For example, derivatives like 2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diamine (TFMB) are synthesized using palladium catalysts under inert conditions to ensure high regioselectivity and yield . Key steps include rigorous purification via column chromatography and recrystallization to achieve >99% purity.
Basic: How can structural integrity and purity be verified for this compound?
- NMR Spectroscopy : and NMR are critical for confirming trifluoromethyl group positions and aromatic proton environments. Peaks near 8 ppm (aromatic protons) and -60 ppm ( signals) are characteristic .
- X-ray Crystallography : Programs like SHELXL refine crystal structures to determine bond angles, torsional strain, and packing efficiency, especially for polyimide precursors .
Advanced: What strategies enhance thermal stability in polyimides derived from this compound?
Incorporating rigid-rod amide units or fluorinated dianhydrides (e.g., 2,2′-bis(trifluoromethyl)-4,4′,5,5′-biphenyltetracarboxylic dianhydride) reduces the coefficient of thermal expansion (CTE) and improves thermal stability (>500°C via TGA). Optimizing imidization conditions (e.g., stepwise heating to 300°C under nitrogen) minimizes residual stress .
Advanced: How does this compound contribute to organic light-emitting diodes (OLEDs)?
As a hole-transport layer or host material , its high electron affinity and fluorinated groups improve charge injection efficiency. Devices using derivatives like 4,4′-Bis(9-carbazolyl)-1,1′-biphenyl (CBP) achieve external quantum efficiencies >1% and luminance >1000 cd/m² at <10 V driving voltage .
Advanced: What safety protocols are critical for handling fluorinated biphenyl diamines?
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (Category 3) and eye irritation (Category 2A) risks .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from acyl chloride intermediates) before disposal .
Data Contradiction Analysis: How to resolve discrepancies in reported synthesis yields?
Variations in yields (e.g., 70–95%) arise from catalyst loading (0.5–5 mol% Pd), solvent polarity (THF vs. DMF), and reaction time (12–48 hrs). Systematic optimization via Design of Experiments (DoE) is recommended to identify ideal conditions .
Methodological: How is dielectric strength measured for OLED materials based on this compound?
A three-terminal electrode setup with a Keithley source meter applies voltage gradients (0–100 V/µm) to thin films. Breakdown voltage and leakage current are recorded to calculate dielectric constants, ensuring compatibility with semiconductor interfaces .
Advanced: How to reduce CTE in fluorinated polyimides for flexible displays?
Introducing symmetrical trifluoromethyl groups and amide linkages lowers CTE to <20 ppm/K. For example, poly(amide-imide) films derived from 2,2′-bis(trifluoromethyl)-biphenyl dianhydride achieve transparency >85% at 450 nm alongside mechanical flexibility .
Structural Analysis: What role do SHELX programs play in crystallographic studies?
SHELXL refines small-molecule structures using high-resolution diffraction data, resolving disorders in trifluoromethyl groups. SHELXD aids in solving phases for twinned crystals, common in fluorinated biphenyl systems .
Advanced: How is this compound utilized in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?
As a fluorinated diamine linker , it enhances framework hydrophobicity and gas selectivity (e.g., CO/N). Postsynthetic modification with azepine or carbazole units further tunes pore size and catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
